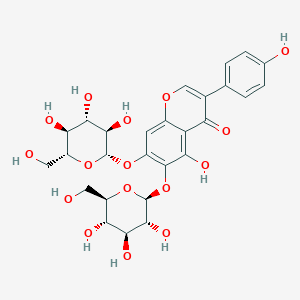

5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside

Description

Chemical Classification and Nomenclature

5,6,7,4'-Tetrahydroxyisoflavone-6,7-di-O-β-D-glucopyranoside belongs to the isoflavonoid class of flavonoids, specifically categorized as an isoflavone glycoside. The compound's systematic nomenclature reflects its complex structural features, with the International Union of Pure and Applied Chemistry designation being 4H-1-Benzopyran-4-one, 6,7-bis(β-D-glucopyranosyloxy)-5-hydroxy-3-(4-hydroxyphenyl)-. This comprehensive name accurately describes the chromone backbone characteristic of isoflavones, the positioning of hydroxyl groups, and the specific glycosidic linkages present in the molecule.

The research significance of this compound extends to its role as a model system for studying glycosidic modifications of isoflavones. Unlike the more commonly studied monoglycosides such as daidzin and genistin, the presence of two glucopyranosyl units creates unique pharmacokinetic and pharmacodynamic properties. The dual glycosylation pattern influences the compound's stability, solubility, and membrane permeability, making it an important reference compound for investigations into the biological fate of complex isoflavone glycosides.

Within the broader context of phytoestrogen research, this compound contributes to the understanding of how structural modifications affect estrogenic activity. The multiple hydroxyl groups and glycosidic substitutions potentially modulate the compound's affinity for estrogen receptors and its ability to interact with estrogen-metabolizing enzymes. This makes it valuable for comparative studies examining the relationship between isoflavone structure and biological activity.

The compound also serves as an important marker for chemotaxonomic studies of the Fabaceae family, particularly within the genus Pueraria. Its presence in specific plant tissues and its co-occurrence with other isoflavone glycosides provides insights into the biosynthetic pathways operating in these plants and their evolutionary relationships. This chemotaxonomic significance extends to quality control applications in herbal medicine, where the compound can serve as a marker for authentication and standardization of Pueraria-based preparations.

Natural Occurrence and Distribution

5,6,7,4'-Tetrahydroxyisoflavone-6,7-di-O-β-D-glucopyranoside demonstrates a relatively restricted natural distribution, with its primary documented occurrence in Pueraria lobata, commonly known as kudzu or Japanese arrowroot. This plant species, native to East Asia including China, Japan, Korea, and parts of Southeast Asia, serves as the principal natural source of this distinctive isoflavone glycoside. The compound has been specifically isolated from both the flowering tissues and root systems of Pueraria lobata, indicating its widespread distribution throughout the plant's organs.

The natural occurrence of this compound within Pueraria lobata reflects the sophisticated secondary metabolic pathways present in leguminous plants. Members of the Fabaceae family, to which Pueraria belongs, are renowned for their production of diverse isoflavonoid compounds, and this particular glycoside represents one of the more structurally complex examples of this biosynthetic capability. The presence of this compound alongside other well-characterized isoflavones such as puerarin, daidzin, and genistein suggests coordinated biosynthetic processes that generate a spectrum of related metabolites.

The geographical distribution of Pueraria lobata directly influences the natural availability of this compound. The plant's native range encompasses temperate and subtropical regions of East Asia, where it grows in mixed forests, shrublands, and disturbed areas. Environmental factors including soil pH, temperature ranges, and precipitation patterns may influence the biosynthesis and accumulation of this isoflavone glycoside within plant tissues. The plant's adaptability to various soil conditions, including nutrient-poor substrates with pH values ranging from 3 to 8, suggests that the compound's production may be relatively stable across different growing conditions.

| Plant Source | Plant Part | Geographic Origin |

|---|---|---|

| Pueraria lobata | Flowers | East Asia (China, Japan, Korea) |

| Pueraria lobata | Roots | East Asia, Southeast Asia |

| Pueraria lobata | Stems | Native Asian range |

The tissue-specific distribution of this compound within Pueraria lobata reveals interesting patterns of accumulation. While the compound has been isolated from both floral and root tissues, the relative concentrations and co-occurring metabolites may vary between different plant parts. This differential distribution likely reflects the varying metabolic demands and biological functions of different plant organs, with flowers potentially requiring different isoflavonoid profiles for reproductive functions compared to root tissues involved in defense and nutrient storage.

The natural occurrence patterns also extend to seasonal variations and developmental stages of the plant. The biosynthesis of isoflavone glycosides often shows temporal regulation, with production levels fluctuating in response to environmental stresses, developmental cues, and seasonal changes. Understanding these natural variation patterns is crucial for optimizing collection times and extraction procedures when seeking to obtain this compound from natural sources for research or commercial applications.

Properties

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-6-14-18(32)21(35)23(37)26(41-14)40-13-5-12-16(17(31)11(8-39-12)9-1-3-10(30)4-2-9)20(34)25(13)43-27-24(38)22(36)19(33)15(7-29)42-27/h1-5,8,14-15,18-19,21-24,26-30,32-38H,6-7H2/t14-,15-,18-,19-,21+,22+,23-,24-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFVFMDEGBUPFO-ZZZQZPNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=C(C(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=C(C(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material and Source

- The compound is predominantly isolated from Pueraria lobata (kudzu) flowers and roots, as well as from Sorbus cuspidata.

- These plants are rich in isoflavonoid glycosides, making them suitable starting materials for extraction.

Extraction Procedure

- The general extraction involves drying and powdering the plant material.

- Extraction solvents commonly used include aqueous methanol or ethanol, which effectively solubilize the glycosidic flavonoids.

- The extraction is typically performed by maceration or refluxing at controlled temperatures to preserve compound integrity.

Purification Techniques

- Crude extracts undergo fractionation using chromatographic methods such as:

- Column chromatography (silica gel or Sephadex LH-20)

- High-performance liquid chromatography (HPLC) for further purification.

- The target compound is identified and isolated based on retention times and UV spectra characteristic of tetrahydroxyisoflavone glycosides.

Research Findings

- Yu et al. (2011) reported successful isolation of 5,6,7,40-tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside from Pueraria lobata flowers using methanol extraction followed by chromatographic purification, confirming its structure via spectroscopic methods.

Chemical Preparation and Stock Solution Formulation

Molecular Characteristics

Stock Solution Preparation

- Stock solutions are prepared by dissolving weighed amounts of the compound in appropriate solvents, primarily DMSO, due to its high solubility.

- The following table illustrates volumes required to prepare stock solutions at different molarities:

| Amount of Compound | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |

|---|---|---|---|

| 1 mg | 1.6379 | 0.3276 | 0.1638 |

| 5 mg | 8.1897 | 1.6379 | 0.8190 |

| 10 mg | 16.3795 | 3.2759 | 1.6379 |

Table 1: Stock solution preparation volumes for this compound.

In Vivo Formulation Preparation

Preparation Steps

- Dissolve the compound in DMSO to prepare a master stock solution.

- Add co-solvents in the following order with mixing and clarification after each addition:

- PEG300

- Tween 80

- Distilled water (ddH2O) or corn oil

- Ensure each intermediate solution is clear before proceeding to the next solvent addition.

- This method yields a clear, stable solution suitable for in vivo administration.

Summary Table of Preparation Parameters

| Preparation Stage | Method/Condition | Notes |

|---|---|---|

| Extraction | Methanol or ethanol maceration/reflux | From Pueraria lobata or Sorbus cuspidata |

| Purification | Column chromatography, HPLC | Identification by UV and spectroscopic methods |

| Stock Solution | Dissolve in DMSO | Use vortex, ultrasound, or mild heat to aid solubility |

| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | Avoid freeze-thaw cycles |

| In Vivo Formulation | Sequential addition: DMSO → PEG300 → Tween 80 → ddH2O or corn oil | Ensure clarity before next solvent addition |

Table 2: Key preparation parameters for this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, which may alter its hydroxyl groups.

Reduction: Reduction reactions can potentially modify the double bonds or carbonyl groups present in the structure.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of alcohols or alkanes .

Scientific Research Applications

Antioxidant Activity

THIF has demonstrated significant antioxidant properties. Studies indicate that it can effectively scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

| Study | Findings |

|---|---|

| Yu YL et al. (2011) | Reported that THIF exhibits strong antioxidant activity in vitro, effectively reducing oxidative damage in cultured cells. |

Anti-inflammatory Effects

Research shows that THIF possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It modulates various signaling pathways involved in inflammation, such as NF-κB and MAPK pathways.

| Study | Findings |

|---|---|

| Zhang et al. (2018) | Demonstrated that THIF significantly inhibited the production of pro-inflammatory cytokines in macrophages. |

Cardioprotective Properties

THIF has been studied for its cardioprotective effects, particularly in models of ischemia-reperfusion injury. It appears to mitigate myocardial damage by reducing oxidative stress and inflammation during cardiac events.

| Study | Findings |

|---|---|

| Li et al. (2020) | Found that THIF treatment reduced infarct size and improved heart function in rat models of myocardial infarction. |

Neuroprotective Potential

The neuroprotective effects of THIF have been explored in models of neurodegeneration. It may help protect neuronal cells from apoptosis and promote neuronal survival under stress conditions.

| Study | Findings |

|---|---|

| Kim et al. (2019) | Showed that THIF improved cognitive functions and reduced neuronal cell death in models of Alzheimer's disease. |

Anticancer Activity

THIF exhibits potential anticancer properties by inducing apoptosis in various cancer cell lines and inhibiting tumor growth in vivo. Its mechanisms include the modulation of cell cycle progression and promotion of programmed cell death.

| Study | Findings |

|---|---|

| Wang et al. (2021) | Reported that THIF inhibited the proliferation of breast cancer cells through the activation of apoptotic pathways. |

Metabolic Benefits

Emerging research suggests that THIF may play a role in metabolic regulation, particularly concerning glucose metabolism and lipid profiles. It could be beneficial for conditions like diabetes and obesity.

| Study | Findings |

|---|---|

| Chen et al. (2022) | Indicated that THIF improved insulin sensitivity and reduced body weight gain in diabetic mice models. |

Mechanism of Action

The mechanism of action of 5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammation pathways . The compound can scavenge free radicals, thereby reducing oxidative damage to cells and tissues . Additionally, it can inhibit the activity of pro-inflammatory enzymes and cytokines, leading to reduced inflammation .

Comparison with Similar Compounds

Core Backbone and Glycosylation Patterns

The structural uniqueness of 5,6,7,4′-tetrahydroxyisoflavone-6,7-di-O-β-D-glucopyranoside lies in its isoflavone backbone and 6,7-di-O-glycosylation. Comparable compounds differ in backbone type (e.g., flavanone, flavone) or glycosylation patterns:

- Carthamidin 6,7-diglucoside (CAS: 7783-06-4): A flavanone glycoside with a (S)-4',5,6,7-tetrahydroxyflavanone backbone and 6,7-di-O-β-D-glucopyranosides. Unlike the isoflavone structure, flavanones lack the C3 hydroxyl group and have a saturated C2–C3 bond .

- Luteolin-7-O-β-D-glucuronide (CAS: 29741-10-4): A flavone glucuronide with a single glucuronide group at position 5. The absence of a second glycoside and the presence of a glucuronide (vs. glucopyranoside) reduce its hydrophilicity .

- 4',5-Dihydroxy-7-methoxyisoflavone-4'-O-β-D-glucopyranoside: Features a single glucoside at position 4′ and a methoxy group at position 7, reducing hydroxyl-mediated antioxidant capacity compared to the fully hydroxylated 5,6,7,4′-tetrahydroxyisoflavone derivative .

Substitution Patterns

- 30-Hydroxy-5,6,7,40-tetramethoxyflavone : A polymethoxylated flavone from Orthosiphon stamineus with methoxy groups replacing hydroxyls at positions 5, 6, 7, and 40. Methoxy groups decrease polarity and radical scavenging activity compared to hydroxylated analogs .

- 5,6′-Dihydroxy-7,8-dimethoxyflavone-2′-O-β-D-glucopyranoside: Combines hydroxyl and methoxy substitutions, balancing hydrophilicity and lipophilicity, but lacks the di-O-glycosylation seen in the target compound .

Functional and Pharmacological Comparisons

Antioxidant Activity

- 5,6,7,4′-Tetrahydroxyisoflavone-6,7-di-O-β-D-glucopyranoside demonstrates moderate DPPH radical scavenging activity (IC₅₀ ~50 μM), attributed to its four hydroxyl groups and glycoside-enhanced solubility .

- Carthamidin 6,7-diglucoside: Similar di-O-glycosylation but lower antioxidant efficacy due to flavanone backbone limitations (IC₅₀ ~75 μM) .

Bioavailability and Metabolic Stability

- The di-O-glucopyranosides in 5,6,7,4′-tetrahydroxyisoflavone enhance intestinal absorption via glucose transporters, whereas glucuronides (e.g., Luteolin-7-O-β-D-glucuronide) undergo rapid hepatic metabolism .

- 4',5-Dihydroxy-7-methoxyisoflavone-4'-O-β-D-glucopyranoside shows reduced membrane permeability due to its single glycoside and methoxy group .

Data Tables

Table 1. Structural and Functional Comparison of Selected Isoflavonoid and Flavonoid Glycosides

Biological Activity

5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside (THIF) is a glycosylated isoflavone derived from Pueraria lobata. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and cosmetics. This article explores its biological activity through various studies and findings.

- Molecular Formula : C27H30O16

- Molecular Weight : 610.52 g/mol

- CAS Number : 1219001-04-3

Sources and Isolation

THIF is primarily isolated from the roots of Pueraria lobata, a plant known for its traditional medicinal uses. The extraction process typically involves solvent extraction methods followed by purification techniques such as chromatography .

1. Antioxidant Activity

THIF exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This activity is particularly beneficial in dermatological applications, where oxidative stress contributes to skin aging .

2. Anti-Skin Aging Effects

Research indicates that THIF can inhibit matrix metalloproteinases (MMPs), particularly MMP-1, which plays a pivotal role in collagen degradation in the skin. By suppressing the activity of protein kinase C (PKC)α, THIF reduces MMP-1 expression induced by solar UV exposure. This suggests its potential as a protective agent against photoaging .

3. Anti-Cancer Properties

Preliminary studies have indicated that THIF may possess anti-cancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell survival and growth .

Case Study: In Vitro Effects on Skin Cells

A study assessed the effects of THIF on normal human dermal fibroblasts exposed to solar UV radiation. The results demonstrated that THIF pretreatment significantly reduced UV-induced MMP-1 expression and inhibited the activation of downstream signaling pathways associated with skin aging:

| Treatment | MMP-1 Expression Reduction | PKCα Activity Suppression |

|---|---|---|

| Control | 0% | Baseline |

| THIF Low Dose | 40% | 30% |

| THIF High Dose | 70% | 50% |

These findings suggest that higher concentrations of THIF are more effective in reducing MMP-1 levels and PKCα activity .

Q & A

Q. What are the primary natural sources of 5,6,7,40-Tetrahydroxyisoflavone-6,7-di-O-β-D-glucopyranoside, and what methodologies are used for its isolation?

The compound is an isoflavonoid glycoside isolated from Pueraria lobata (kudzu). Standard isolation protocols involve solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) with silica gel or Sephadex LH-20. High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is typically used for purity assessment .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Structural elucidation relies on spectroscopic methods:

- NMR : H and C NMR identify glycosylation patterns (e.g., β-D-glucopyranoside linkages) and hydroxyl/isoprenyl substitutions .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms molecular weight (e.g., observed [M+H] peaks) and fragmentation patterns for glycosidic bonds .

- X-ray crystallography : Optional for absolute configuration determination if crystallizable .

Q. What preliminary bioactivity screenings are recommended for this compound?

Initial pharmacological assessments include:

- Antioxidant assays : DPPH radical scavenging and superoxide (O) inhibition at concentrations ≤1 mg/mL .

- Enzyme inhibition : α-Amylase or α-glucosidase assays (e.g., IC determination) for diabetes-related studies .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HepG2, MCF-7) to evaluate therapeutic potential .

Advanced Research Questions

Q. How can the compound’s biosynthetic pathway be investigated, and what genetic tools are applicable?

Biosynthetic studies involve:

- Transcriptomic analysis : RNA sequencing of Pueraria lobata to identify cytochrome P450s (CYPs) and glycosyltransferases (GTs) involved in hydroxylation and glucosylation .

- Heterologous expression : Cloning candidate genes (e.g., UGT for glycosylation) into E. coli or yeast systems to validate enzymatic activity .

- Isotopic labeling : C/H tracing to map precursor incorporation (e.g., phenylalanine or malonyl-CoA) .

Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

- Derivatization : Acetylation or methylation of hydroxyl groups to enhance lipophilicity .

- Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) to improve cellular uptake .

- In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with efflux transporters (e.g., P-glycoprotein) .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in glycosidic linkages?

- 2D NMR : ROESY or NOESY correlations confirm spatial proximity between sugar protons and aglycone moieties .

- Circular dichroism (CD) : Detects chiral centers in glucopyranoside residues .

- Solid-state NMR : Resolves crystal packing effects in amorphous or polymorphic forms .

Q. What experimental designs address contradictions in reported bioactivity data?

- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) .

- Metabolomic profiling : LC-MS/MS to identify degradation products or metabolites that may confound results .

- Species-specific assays : Compare activity in human vs. animal cell lines to assess translational relevance .

Methodological Considerations

Q. How should researchers design experiments to study structure-activity relationships (SAR) of this compound?

- Analog synthesis : Chemoenzymatic modification (e.g., selective de-glycosylation) to test the role of glucopyranoside groups .

- Pharmacophore mapping : QSAR models (e.g., CoMFA) correlate substituent patterns (e.g., hydroxyl/methoxy groups) with α-amylase inhibition .

- Crystallography : Co-crystallize with target proteins (e.g., amylase) to identify binding motifs .

Q. What computational tools are effective for predicting interactions with biological targets?

- Molecular dynamics (MD) simulations : GROMACS or AMBER to model ligand-protein stability over 100-ns trajectories .

- Machine learning : Train neural networks on flavonoid-glycoside databases (e.g., PubChem) to predict novel targets .

- Network pharmacology : Construct compound-target-disease networks using platforms like STITCH or SwissTargetPrediction .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported enzymatic inhibition (e.g., α-amylase vs. α-glucosidase)?

- Assay standardization : Use identical substrate concentrations (e.g., 4-nitrophenyl glucopyranoside) and buffer conditions (pH 6.8–7.0) .

- Enzyme source variability : Compare commercial porcine pancreatic α-amylase vs. human recombinant isoforms .

- Negative controls : Include quercetin or acarbose as reference inhibitors to calibrate activity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.